3-Decyn-2-one, 1,1,1-trifluoro-
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Overview
Description
3-Decyn-2-one, 1,1,1-trifluoro-: is an organic compound with the molecular formula C₁₀H₁₃F₃O . It is characterized by the presence of a trifluoromethyl group attached to a decynone structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Decyn-2-one, 1,1,1-trifluoro- typically involves the reaction of trifluoroacetyl chloride with an appropriate alkyne under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of 3-Decyn-2-one, 1,1,1-trifluoro- may involve continuous synthesis methods to ensure efficiency and scalability. For example, a continuous reactor system can be used to introduce raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, allowing for a streamlined and efficient production process .
Chemical Reactions Analysis
Types of Reactions: 3-Decyn-2-one, 1,1,1-trifluoro- undergoes various chemical reactions, including:
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of substituted products.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or other unsaturated compounds to form cyclic structures.
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in addition reactions include amines and alcohols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate cycloaddition reactions.
Solvents: Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with amines can yield trifluoromethylated amides, while cycloaddition reactions can produce various cyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 3-Decyn-2-one, 1,1,1-trifluoro- is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for introducing fluorine atoms into organic compounds, which can enhance their stability and bioactivity.
Biology and Medicine: The compound is studied for its potential biological activities, including its use as a precursor for the synthesis of pharmaceuticals. Its trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, 3-Decyn-2-one, 1,1,1-trifluoro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 3-Decyn-2-one, 1,1,1-trifluoro- involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. For example, in enzymatic reactions, the trifluoromethyl group can enhance the compound’s ability to form stable intermediates, leading to more efficient catalysis. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one
- 1,1,1-Trifluoro-4-trimethylstannylbut-3-yn-2-one
- 1,1,1-Trifluoro-3-buten-2-one
Comparison: Compared to similar compounds, 3-Decyn-2-one, 1,1,1-trifluoro- is unique due to its longer carbon chain and the presence of a terminal alkyne group. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the longer carbon chain can provide additional sites for functionalization, making it more versatile in chemical synthesis. Additionally, the terminal alkyne group can participate in specific reactions, such as Sonogashira coupling, which may not be possible with other trifluoromethylated compounds .
Properties
CAS No. |
85336-10-3 |
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Molecular Formula |
C10H13F3O |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1,1,1-trifluorodec-3-yn-2-one |
InChI |
InChI=1S/C10H13F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h2-6H2,1H3 |
InChI Key |
LECHALRQDMTAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C(F)(F)F |
Origin of Product |
United States |
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